Selective urotensin-II (UT) receptor antagonist (Ki values are 61, 17, 30, 65 and 56 nM at human, monkey, cat, rat and mouse receptors respectively). Inhibits U-II-induced intracellular Ca2+ mobilization (IC50 = 180 nM) and antagonizes the contractile action of U-II in isolated mammalian arteries and aortae (EC50 = 50 - 189 nM).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eticlopride is a dopamine D2 and D3 receptor antagonist (Kis = 0.029 and 0.46 nM in MN9D mouse neuronal cells expressing rat D2 and human D3 receptors, respectively). It is selective for dopamine D2 and D3 receptors (IC50s = 1 and 113 nM, respectively) over dopamine D1, α2-adrenergic, and β-adrenergic, histamine H1, and muscarinic receptors (IC50s = 700->100,000 nM), as well as the serotonin (5-HT) receptor subtypes 5-HT1 and 5-HT2 (IC50s = 6,200 and 830, respectively), but does bind α1-adrenergic receptors (α1-ARs; IC50 = 110 nM) in radioligand binding assays. Eticlopride (10 μg/kg) inhibits stereotyped behavior in rats induced by 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT). It also inhibits ketamine- and cocaine-induced hypermotility in rats when administered at doses of 20 and 50 μg/kg, respectively. Selective dopamine D2/D3 receptor antagonist (Ki values are 0.50 and 0.16 nM respectively). Antipsychotic.
Cell-permeable, reversible inhibitor of vesicular trafficking between endoplasmic reticulum and the Golgi apparatus. Inhibits exocytosis with an IC50 of approx. 20 μM. Rapidly releases Arf1 from Golgi membranes. Has similar mechanism of action to brefeldin A. Reversible inhibitor of vesicular trafficking between endoplasmic reticulum and Golgi apparatus. Modifies Golgi ADP-ribosylation factor (ARF)1 GTPase activity and inhibits exocytosis (IC50 ~ 20 mM).
Potent PP2A and PP4 inhibitor (IC50 values are 3.2 and 3 nM, respectively). Inhibits topoisomerase II (IC50 = 40 μM). Weakly inhibits PP1 (IC50 = 131 μM). Induces cell cycle arrest at G2-M-phase. Shows anti-ischemic, antitumor and antibiotic effects in vivo. Centrally active. Fostriecin is an inhibitor of the serine/threonine protein phosphatases 2A (PP2A) and 4 (PP4) (IC50s = 3.2 and 3 nM, respectively). It less effectively inhibits topoisomerase II and PP1 (IC50s = 40 and 131 μM, respectively) and does not inhibit PP2B. Through its effects on protein phosphatases, fostriecin increases the level of histone H3 phosphorylation and may alter epigenetic regulation of cell proliferation. On a related note, fostriecin was first identified as an antitumor antibiotic. Potent inhibitor of protein phosphatase types 2A (PP2A) and 4 (PP4) with IC50 values of 1.5 nM and 3 nM respectively. Also exhibits weaker inhibition of topoisomerase II (IC50 = 40 μM) and protein phosphatase type 1 (PP1) (IC50 = 131 μM) with no apparent inhibition of protein phosphatase type 2B (PP2B). Active in vivo. Originally identified as an antitumor antibiotic from Streptomyces pulveraceous.
Allosteric ligand for the metabotropic glutamate receptor mGlu5; displays neutral modulation. Does not affect agonist-stimulated mGlu5 responses, but blocks regulation of the receptor by other allosteric modulators such as DFB and DMeOB.